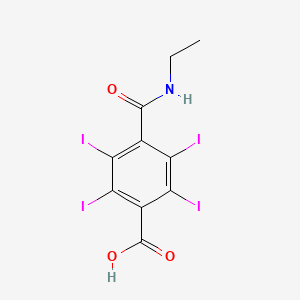
N-Methylidenemethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylidenemethanimidamide is an organic compound characterized by the presence of an imidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylidenemethanimidamide can be synthesized through several methods. One common approach involves the reaction of formamide with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
HCONH2+CH2O→H2C=N-CHO
This reaction requires careful control of temperature and pH to ensure the desired product is obtained. Another method involves the use of nitriles, which can be hydrolyzed to form the corresponding amides, followed by a reaction with formaldehyde.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Methylidenemethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to primary amines.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Methylidenemethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Methylidenemethanimidamide exerts its effects involves interactions with various molecular targets. The imidamide group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A commonly used solvent with similar structural features but different reactivity.
N,N-Dimethylacetamide (DMAc): Another solvent with comparable properties but distinct applications.
Formamide: A simpler amide with different chemical behavior and applications.
Uniqueness
N-Methylidenemethanimidamide is unique due to its specific imidamide functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
35172-91-9 |
|---|---|
Molecular Formula |
C2H4N2 |
Molecular Weight |
56.07 g/mol |
IUPAC Name |
N-methylidenemethanimidamide |
InChI |
InChI=1S/C2H4N2/c1-4-2-3/h2-3H,1H2 |
InChI Key |
BZUQLGPYADSNLA-UHFFFAOYSA-N |
Canonical SMILES |
C=NC=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


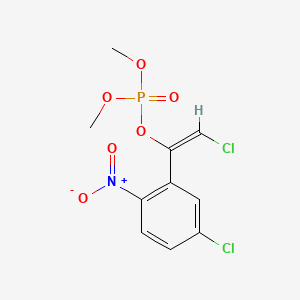

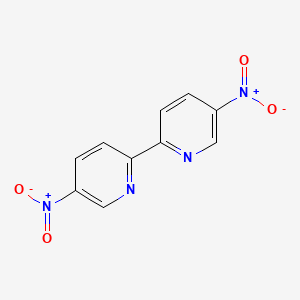
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
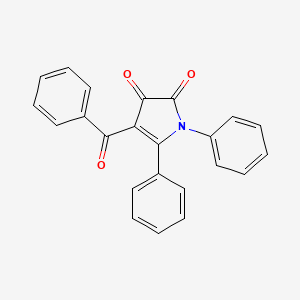
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

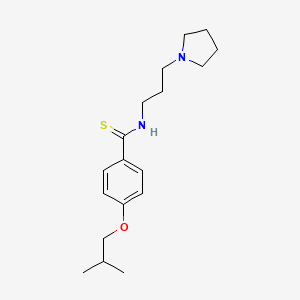
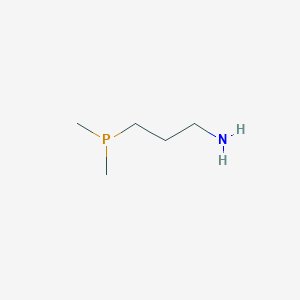
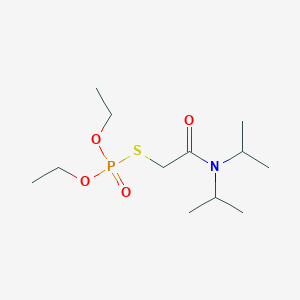
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

